molecular formula C14H17N3O B11867896 2-(4-Methylpiperazin-1-yl)quinolin-8-ol

2-(4-Methylpiperazin-1-yl)quinolin-8-ol

Cat. No.: B11867896
M. Wt: 243.30 g/mol
InChI Key: MOFDRKQXTIFECB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)quinolin-8-ol is a synthetic quinoline derivative designed for advanced chemical and pharmaceutical research. This compound features a strategic molecular hybridization, incorporating the metal-chelating 8-hydroxyquinoline pharmacophore with a 4-methylpiperazine moiety, a combination known to enhance biological activity and physicochemical properties . The core 8-hydroxyquinoline scaffold is recognized for its broad bioactivity profile, primarily mediated through its ability to chelate essential metal ions, which can disrupt metal-dependent enzymatic processes in target cells . The piperazine substitution is a common strategy in medicinal chemistry to fine-tune properties like solubility and cellular penetration, and to confer affinity for specific biological targets . In vitro research on structurally related 8-hydroxyquinoline-piperazine hybrids has demonstrated significant potential in several research areas. One prominent field of investigation is oncology, where similar compounds have shown potent antiproliferative activity against various human cancer cell lines, including melanoma and colorectal cancer . The mechanism of action for these compounds is multifaceted and may involve the selective suppression of key anti-apoptotic proteins like survivin, leading to the induction of programmed cell death . Furthermore, the 8-hydroxyquinoline core is known to participate in redox cycling with metal ions like copper, generating reactive oxygen species that can contribute to its cytotoxic effects . A second key research application for this chemical class is in antimicrobial development. Hybrid molecules based on a nitro-substituted 8-hydroxyquinoline and a piperazine side chain have exhibited exceptional, broad-spectrum antifungal activity against several phytopathogenic fungi, in some cases outperforming commercial fungicide controls . The antifungal mechanism is also linked to metal chelation, which can cause morphological abnormalities in fungal hyphae and inhibit spore germination . Researchers can utilize this compound as a key intermediate or lead compound to explore these and other therapeutic avenues. It serves as a valuable tool for studying structure-activity relationships (SAR), metal biology in disease states, and novel mechanisms for overcoming drug resistance, such as P-glycoprotein mediated efflux . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)quinolin-8-ol

InChI

InChI=1S/C14H17N3O/c1-16-7-9-17(10-8-16)13-6-5-11-3-2-4-12(18)14(11)15-13/h2-6,18H,7-10H2,1H3

InChI Key

MOFDRKQXTIFECB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloromethyl-8-quinolinol Hydrochloride

The foundational step in several routes involves chloromethylation of 8-hydroxyquinoline. A modified procedure from employs concentrated hydrochloric acid, formaldehyde, and zinc chloride as a catalyst. Reacting 8-hydroxyquinoline (40.0 mmol) with formaldehyde (37%, 6.4 mL) in HCl (50 mL) at 40°C for 12 hours yields 5-chloromethyl-8-quinolinol hydrochloride (2 ) as a yellow solid (78% yield, 7.2 g). Key spectral data includes:

  • 1H NMR (D₂O) : δ 9.12 (dd, J = 8.7, 1.4 Hz, 1H), 4.93 (s, 2H, CH₂Cl).

This intermediate’s regioselectivity at the C5 position is critical for subsequent piperazine incorporation.

Nucleophilic Displacement with 4-Methylpiperazine

The chloromethyl intermediate undergoes nucleophilic substitution with 4-methylpiperazine. In, analogous N-alkylation of 2-chloroquinolin-8-ol with 4-methylpiperazine in refluxing 2-propanol (24–48 hours, diisopropylethylamine base) affords 2-(4-methylpiperazin-1-yl)quinolin-8-ol. Yields vary between 46% and 74%, depending on stoichiometry and solvent polarity. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 96:4) isolates the product as white crystals, with:

  • Melting Point : 120–122°C.

  • 1H NMR (CDCl₃) : δ 2.28 (s, 3H, CH₃), 3.87 (s, 2H, CH₂-N), 7.18–7.25 (m, 2H, quinoline-H3/H6).

Direct Amination of 2-Chloroquinolin-8-ol

Reaction Conditions and Optimization

A streamlined approach in bypasses chloromethylation by directly aminating 2-chloroquinolin-8-ol with 4-methylpiperazine. Heating the substrates in anhydrous DMF at 50°C under argon for 4 hours achieves 84.7% yield. Critical parameters include:

  • Molar Ratio : 1:1.2 (2-chloroquinolin-8-ol : 4-methylpiperazine).

  • Solvent : DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.

Byproduct Formation and Mitigation

Competing O-alkylation is minimized by using non-polar solvents (e.g., toluene) and catalytic KI. Post-reaction workup involves extraction with ethyl acetate (3×50 mL) and brine washing to remove unreacted piperazine.

Multicomponent Betti Reaction Approach

One-Pot Synthesis Framework

The Betti reaction, detailed in, offers a convergent route. Combining 8-hydroxyquinoline, formaldehyde, and 4-methylpiperazine in ethanol at room temperature (72 hours) forms the target compound via a Mannich-type mechanism. While yields are modest (18–27%), this method eliminates intermediate isolation:

  • Typical Conditions : Ethanol, triethylamine (1 eq.), 25°C.

  • Workup : Precipitation with hexane followed by recrystallization from ethanol.

Regiochemical Considerations

The reaction favors C7 functionalization due to the electron-donating effect of the 8-hydroxy group, necessitating Lewis acid catalysts (e.g., ZnCl₂) for C2 selectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Chloromethylation46–78High regioselectivity, scalableMulti-step, corrosive reagents
Direct Amination70–85Fewer steps, solvent versatilityRequires anhydrous conditions
Betti Reaction18–27One-pot, atom-economicalLow yield, competing regiochemistry

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : The piperazine methyl group resonates at δ 2.28 (s, 3H), while the quinoline H3 and H6 protons appear as multiplets at δ 7.18–7.25.

  • 13C NMR : The C2 carbon linked to piperazine shows a signal at δ 158.4 ppm, confirming successful substitution.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 274.1452 (calculated for C₁₄H₁₈N₃O: 274.1450).

Industrial-Scale Considerations and Challenges

Catalyst Recycling

Zinc chloride, used in chloromethylation, poses disposal challenges. Recent advances propose ionic liquid-mediated recycling, reducing waste by 40%.

Purification bottlenecks

Column chromatography remains prevalent in lab-scale synthesis, but transitioning to crystallization (e.g., HCl salt formation) improves scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the potential of 2-(4-Methylpiperazin-1-yl)quinolin-8-ol as a neuroprotective agent. Research indicates that compounds with an 8-hydroxy quinoline moiety can act as bifunctional iron chelators, which are beneficial in treating neurodegenerative diseases like Parkinson's disease (PD). The compound has been shown to reduce oxidative stress in animal models, suggesting a mechanism that could protect dopaminergic neurons from degeneration .

Table 1: Neuroprotective Effects of Related Compounds

CompoundMechanismPotency (nM)Reference
VK 28Iron chelation, antioxidant5.57
M30Iron chelation, antioxidant3.71

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA synthesis through the action on bacterial DNA gyrase and type IV topoisomerase.

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
UC-112A375 Cell Line15
Compound 8aM14/LCC6MDR118
5-((4-Alkyl piperazin-1-yl) methyl)quinolin-8-olGram-positive & Gram-negative>20

Anticancer Properties

The structural features of this compound suggest potential anticancer activity, particularly due to its ability to inhibit cancer cell proliferation in various human tumor cell lines. Investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the piperazine and quinoline moieties significantly influence their biological activity.

Case Studies on Anticancer Activity

A study focused on the SAR of quinoline derivatives indicated that specific substituents on the benzyl group could enhance potency against certain cancer cell lines. Additionally, some derivatives have been identified as inhibitors of enzymes involved in cancer progression, suggesting further evaluation for therapeutic efficacy in oncology.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Piperazine-Substituted Quinolines

Compounds C1–C7 ()

These derivatives feature a quinoline core with a 4-carbonylpiperazine group at the 2-position and diverse aryl substituents (e.g., bromo-, chloro-, fluoro-, methoxy-, and trifluoromethylphenyl groups). Key differences from 2-(4-methylpiperazin-1-yl)quinolin-8-ol include:

  • Structural Variation : C1–C7 lack the 8-hydroxy group and instead incorporate ester-linked benzoate moieties.
  • Physicochemical Properties : The presence of electron-withdrawing groups (e.g., -Br, -CF₃) in C2–C7 enhances stability but reduces solubility compared to the methylpiperazine group in the target compound.
  • Synthesis : C1–C7 are synthesized via crystallization in ethyl acetate, yielding white or yellow solids with confirmed purity via ¹H NMR and HRMS .
Dopamine D2/D3 Agonists (–4)

The compound 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol shares the 8-hydroxyquinoline core but includes a bulky tetrahydronaphthalenyl-propylamine side chain. This structural complexity confers:

  • Enhanced Receptor Binding : The extended side chain enables potent dopamine D2/D3 agonist activity (EC₅₀ < 10 nM) and iron-chelating properties, making it relevant for Parkinson’s disease therapy .
  • Bioavailability: Unlike this compound, this compound demonstrates oral bioavailability due to optimized lipophilicity.

8-Hydroxyquinoline Derivatives with Antifungal and Anticancer Activity

Antifungal Compounds ()

Derivatives such as 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (Compound 9) exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole. Structural differences include:

  • Substituent Effects: The iminomethyl group at the 2-position enhances antifungal activity, whereas the methylpiperazine group in the target compound may prioritize solubility over direct antimicrobial effects .
Styrylquinoline Chelators ()

2-(4-Chlorostyryl)quinolin-8-ol (STQ-Cl) and 2-(4-nitrostyryl)quinolin-8-ol (STQ-NO₂) demonstrate divalent cation chelation (Ca²⁺, Mg²⁺, Zn²⁺) and cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells (IC₅₀ = 5–10 µM). Key contrasts:

  • Chelation vs. Receptor Targeting: Styryl groups enable metal chelation and fluorescence-based diagnostics, whereas the methylpiperazine group in the target compound may favor receptor interaction .

Organotin Complexes ()

Dimethyltin(IV) complexes with ligands like 5-[(E)-2-(4-methoxyphenyl)-1-diazenyl]quinolin-8-ol (L2H) exhibit unique coordination geometries (e.g., octahedral Sn centers).

Biological Activity

2-(4-Methylpiperazin-1-yl)quinolin-8-ol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O, with a molecular weight of approximately 257.33 g/mol. The compound features a quinoline backbone substituted with a 4-methylpiperazine moiety, which enhances its solubility and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound acts as an inhibitor for certain enzymes, potentially modulating biochemical pathways involved in various diseases.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit enzymes associated with microbial resistance, suggesting its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Receptor Interaction

The compound has also been investigated for its interaction with dopamine receptors. It has been noted that the introduction of an 8-hydroxy quinoline moiety into the piperazine ring can enhance binding affinity and agonist activity at dopamine D2/D3 receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in several studies. It has shown effectiveness against a range of pathogens, making it a candidate for further development in treating infections .

Neuroprotective Effects

Research into neuroprotective applications indicates that compounds similar to this compound may reduce oxidative stress and provide symptomatic relief in neurodegenerative disorders. This is particularly relevant in the context of Parkinson's disease, where oxidative stress plays a critical role in neuronal degeneration .

Case Studies

Several studies have explored the biological activities of this compound and its analogs:

  • Neuroprotective Study : A study focused on the synthesis of bifunctional iron chelators incorporating an 8-hydroxy quinoline moiety demonstrated significant neuroprotective properties in animal models by reducing oxidative stress .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited potent antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
  • Dopamine Receptor Binding : Functional assays revealed that certain derivatives displayed low nanomolar potency for D3 receptors, indicating their potential as therapeutic agents for conditions like schizophrenia and depression .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with structurally similar compounds:

Compound NameBiological ActivityMechanism
5-Bromo-7-(piperidin-1-ylmethyl)quinolin-8-olAntimicrobialEnzyme inhibition
VK 28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol)NeuroprotectiveIron chelation
M30 (5-((prop-2-ynylamino)methyl)quinolin-8-ol)Dopamine receptor agonistReceptor modulation

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(4-Methylpiperazin-1-yl)quinolin-8-ol?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and Mannich reactions . A validated approach includes:

Quinolin-8-ol core functionalization : React 8-hydroxyquinoline with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to introduce the piperazine moiety .

Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
Key Data :

StepYield (%)Purity (HPLC)
165–75≥95%
285–90≥98%

Note : Optimize reaction time (6–12 hours) to minimize byproducts like N-oxide derivatives .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer :
Combine X-ray crystallography (SHELX software for refinement ), NMR , and mass spectrometry :

  • X-ray : Resolve the piperazine ring conformation (chair vs. boat) and hydrogen bonding between the hydroxyl group and the quinoline nitrogen .
  • ¹H/¹³C NMR : Key signals include:
    • Quinoline C8-OH: δ ~12.5 ppm (broad singlet).
    • Piperazine N-CH₃: δ ~2.3 ppm (singlet) .
  • HRMS : Confirm molecular weight (theoretical: 285.34 g/mol; observed: 285.33 ± 0.02) .

Basic: What preliminary biological screening assays are relevant for this compound?

Methodological Answer :
Prioritize enzyme inhibition and antimicrobial assays :

  • Kinase inhibition : Use ADP-Glo™ assays (IC₅₀ values against EGFR or CDK2) .
  • Antimicrobial activity : Test minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) using broth microdilution (CLSI guidelines) .
    Example Data :
TargetIC₅₀/MIC (µM)Reference
EGFR Kinase0.85 ± 0.12
C. albicans8.2

Advanced: How does the compound interact with dopamine D2/D3 receptors?

Methodological Answer :
Use radioligand binding assays and molecular docking :

Binding affinity : Compete with [³H]spiperone in transfected HEK293 cells expressing D2/D3 receptors (Kᵢ values <10 nM indicate high potency) .

Docking studies (AutoDock Vina) : The quinoline-piperazine scaffold forms hydrogen bonds with Asp114 (D2) and hydrophobic interactions with transmembrane helices .
Contradiction Alert : Some studies report partial agonism (EC₅₀ ~50 nM) , while others note antagonism—resolve via functional cAMP assays .

Advanced: How can computational modeling predict the compound’s pharmacokinetics?

Methodological Answer :
Apply density-functional theory (DFT) and ADMET prediction tools :

  • DFT (B3LYP/6-311+G )**: Calculate HOMO/LUMO energies to assess redox stability (ΔE ~3.2 eV suggests moderate reactivity) .
  • ADMET : Predict logP (~2.1) and BBB permeability (BOILED-Egg model: high CNS penetration) .
    Table :
ParameterPredicted Value
logP2.1
Plasma Protein Binding89%
CYP3A4 InhibitionModerate

Advanced: How to resolve contradictions in reported antimicrobial efficacy?

Methodological Answer :
Address variability via meta-analysis and mechanistic profiling :

Meta-analysis : Compare MIC ranges across studies (e.g., 4–32 µM for S. aureus ).

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